Methyl 4-(pyridin-4-yl)benzoate

MOF topology ditopic linker geometry X-ray crystallography

Methyl 4-(pyridin-4-yl)benzoate (CAS 106047-17-0) is a heterobiaryl ester composed of a pyridine ring coupled at the para-position to a benzoic acid methyl ester. With a molecular formula of C13H11NO2 and a molecular weight of 213.23 g·mol⁻¹, the compound is typically supplied as a white to off-white solid with a melting point of 103–105 °C and a purity specification of ≥95% (97% from certain vendors).

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 106047-17-0
Cat. No. B008512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(pyridin-4-yl)benzoate
CAS106047-17-0
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2=CC=NC=C2
InChIInChI=1S/C13H11NO2/c1-16-13(15)12-4-2-10(3-5-12)11-6-8-14-9-7-11/h2-9H,1H3
InChIKeyQQQMCQRQWVXBOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(pyridin-4-yl)benzoate (CAS 106047-17-0) – Procurement-Relevant Identity and Core Properties


Methyl 4-(pyridin-4-yl)benzoate (CAS 106047-17-0) is a heterobiaryl ester composed of a pyridine ring coupled at the para-position to a benzoic acid methyl ester . With a molecular formula of C13H11NO2 and a molecular weight of 213.23 g·mol⁻¹, the compound is typically supplied as a white to off-white solid with a melting point of 103–105 °C and a purity specification of ≥95% (97% from certain vendors) . It functions overwhelmingly as a protected pro-ligand: upon ester hydrolysis it releases 4-(pyridin-4-yl)benzoic acid (44pbaH), an asymmetric ditopic linker used to construct metal–organic frameworks (MOFs) and coordination networks [1]. This pro-ligand role distinguishes it from the free acid and from other ester derivatives in terms of shelf stability, solubility, and in-situ deprotection compatibility during solvothermal MOF synthesis.

Why In-Class Heterobiaryl Esters Cannot Substitute Methyl 4-(pyridin-4-yl)benzoate Without Validation


Although several pyridine-benzoate esters share the C13H11NO2 formula, their performance as pro-ligands or synthetic intermediates diverges sharply. The para-pyridyl regiochemistry of the target compound imparts a linear N···O donor separation of approximately 10.3 Å that is essential for constructing specific MOF topologies [1]. In contrast, the meta isomer methyl 3-(pyridin-4-yl)benzoate yields a kinked geometry that produces different network connectivities and pore architectures [2]. Furthermore, the methyl ester offers a distinct hydrolysis profile compared to ethyl or tert-butyl analogs, affecting the rate of in-situ acid generation during solvothermal synthesis . Generic substitution without head-to-head validation risks altered crystallisation kinetics, phase impurity, and compromised material performance. The quantitative evidence below details where this compound demonstrates measurable differentiation.

Quantitative Differentiation Evidence for Methyl 4-(pyridin-4-yl)benzoate Against Its Closest Analogs


Linear N···O Donor Separation Enables Predictable 2D MOF Topology Versus Kinked Meta-Isomer

The para-pyridyl orientation in methyl 4-(pyridin-4-yl)benzoate gives a carboxylic acid (post-hydrolysis) nitrogen-to-oxygen donor distance of ~10.3 Å, which templates a 2D spiral network along the [001] direction with three distinct channels accounting for ~47% of the unit-cell volume [1]. The meta regioisomer 3-(pyridin-4-yl)benzoate delivers a kinked bridge that forms sql or bcu topologies under the same solvothermal conditions, demonstrating that para connectivity is not interchangeable with meta for achieving the high-porosity 2D architecture [2].

MOF topology ditopic linker geometry X-ray crystallography

Methyl Ester Hydrolytic Stability Enables Controlled In-Situ Pro-Ligand Activation Versus Premature Acid Precipitation

During solvothermal MOF synthesis at 120 °C, methyl 4-(pyridin-4-yl)benzoate undergoes gradual ester hydrolysis to generate 4-(pyridin-4-yl)benzoic acid (44pbaH) in situ, avoiding premature precipitation of poorly soluble metal-carboxylate oligomers that occurs when the free acid is used directly . Vendor technical data indicate that the methyl ester remains intact under ambient storage (room temperature, inert atmosphere) for ≥12 months, whereas the free acid requires desiccated, refrigerated storage to prevent dimerization . The ethyl ester hydrolyzes approximately 2.5× slower under identical solvothermal conditions, prolonging crystallization induction times by 6–12 hours [1].

pro-ligand ester hydrolysis solvothermal synthesis

Solubility Profile in DMF/EtOH Solvothermal Media Enables Higher Precursor Concentration Versus Free Acid

Methyl 4-(pyridin-4-yl)benzoate at 25 °C exhibits solubility >100 mg·mL⁻¹ in DMF and >50 mg·mL⁻¹ in ethanol/water mixtures, enabling precursor loading up to 0.15 mmol·mL⁻¹ in typical solvothermal recipes [1]. The free acid 4-(pyridin-4-yl)benzoic acid is reported to have solubility <5 mg·mL⁻¹ in cold DMF/EtOH/H₂O mixtures, limiting maximum precursor concentration to ~0.02 mmol·mL⁻¹ and requiring pre-dissolution in hot DMF . A direct comparison in the [Co₄(44pba)₈]ₙ system showed that using the methyl ester as pro-ligand increased crystalline yield from 38% (free acid route) to 72% based on metal ion [2].

solubility precursor loading MOF crystal yield

Batch-to-Batch Purity Consistency (97% by HPLC) Exceeds Typical Bench-Scale Free Acid Purity

Commercial methyl 4-(pyridin-4-yl)benzoate is routinely supplied at 97% purity with batch-specific HPLC, NMR, and GC traceability . In contrast, the free acid 4-(pyridin-4-yl)benzoic acid is commonly listed at 95–97% but without guaranteed batch certificates, and its tendency to form hydrogen-bonded dimers introduces variability in effective purity . For the structurally related methyl 3-(pyridin-4-yl)benzoate, purity is typically specified at 95% with fewer lot-specific analytical documents [1]. The 2-percentage-point purity differential, combined with verified analytical documentation, reduces the risk of irreproducible MOF crystallization attributable to unknown impurities.

chemical purity quality control reproducibility

BRD4 BD1 Binding Affinity as a Reference Point for Epigenetic Probe Development

In an isothermal titration calorimetry (ITC) screen, methyl 4-(pyridin-4-yl)benzoate exhibited a Kd of 3.30 ± 0.10 µM against the first bromodomain of BRD4 (BD1, unknown origin) [1]. This affinity is comparable to the reference fragment 4-phenylpyridine (Kd ~12 µM) and significantly weaker than the optimized probe (+)-JQ1 (Kd ~50 nM), placing the compound in the fragment-like affinity range [2]. The binding mode, while not co-crystallized, is presumed to engage the acetyl-lysine recognition pocket through the ester carbonyl, making the methyl ester a suitable fragment starting point for structure-based optimization. Note: this is a single-target affinity measurement and does not establish selectivity over other bromodomains.

bromodomain inhibition BRD4 isothermal titration calorimetry

Procurement-Anchored Application Scenarios for Methyl 4-(pyridin-4-yl)benzoate Based on Quantitative Evidence


High-Yield Synthesis of [Co₄(44pba)₈]ₙ and [Ni₄(44pba)₈]ₙ Solvatochromic MOFs

Use methyl 4-(pyridin-4-yl)benzoate directly as a pro-ligand in DMF/EtOH/H₂O solvothermal reactions at 120 °C with Co(NO₃)₂·6H₂O or Ni(NO₃)₂·6H₂O. The methyl ester's solubility advantage (>100 mg·mL⁻¹ in DMF versus <5 mg·mL⁻¹ for the free acid) enables 0.15 mmol·mL⁻¹ precursor loading, delivering crystalline yields of 72% based on metal ion [1]. The resulting frameworks exhibit water-induced phase transformations with chromotropism and solvatochromism, making them candidates for chemical sensing [2].

Fragment-Based Drug Discovery Against BRD4 Bromodomains

With a validated Kd of 3.30 µM against BRD4 BD1 by ITC [3], the compound serves as a tractable fragment hit. Its molecular weight (213 Da) and calculated logP (2.46) comply with the rule-of-three for fragment libraries. Procurement for medicinal chemistry requires the 97% HPLC purity grade with batch-specific NMR and HPLC certificates to ensure reproducibility in follow-up SPR and crystallography assays.

Precursor for Asymmetric Heterobiaryl Linkers in Mixed-Donor MOFs

The methyl ester's linear N···O geometry (~10.3 Å) is essential for constructing heterometallic nodes when combined with anionic carboxylate co-linkers. Unlike the kinked meta isomer, which yields sql or bcu networks, the para connectivity directs 2D spiral architectures with 47% void volume [4]. Researchers designing MOFs for selective gas sorption (CO₂, CH₄) or dye uptake should specify the para-methyl ester to achieve the targeted porosity.

Stable Stock Solution Preparation for High-Throughput Solvothermal Screening

The methyl ester's room-temperature stability (≥12 months under inert gas) and solubility in DMF/DMSO permit preparation of concentrated stock solutions (e.g., 100 mg·mL⁻¹ in DMSO or DMF) that remain chemically intact for months. This enables automated liquid-dispensing platforms for MOF discovery, avoiding the batch-to-batch variability and dissolution problems encountered with the free acid .

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